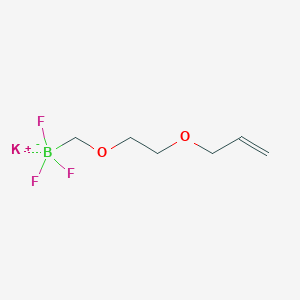
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. These compounds are known for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making them valuable tools in synthetic organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(2-allyloxyethoxy)methyltrifluoroborate typically involves the reaction of an appropriate boronic acid or boronate ester with potassium fluoride and a trifluoroborate source. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including this compound, leverages the stability and ease of handling of these compounds. The process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. Typical reaction conditions involve the use of inert atmospheres, such as nitrogen or argon, and solvents like THF or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted boronic acids, boronate esters, and various carbon-carbon or carbon-heteroatom bonded compounds .
科学研究应用
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and fine chemicals, contributing to various industrial processes
作用机制
The mechanism of action of potassium 2-(2-allyloxyethoxy)methyltrifluoroborate involves its ability to act as a nucleophilic reagent in various chemical reactions. The trifluoroborate group can be hydrolyzed under basic conditions to form reactive boronate species, which then participate in bond-forming reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .
相似化合物的比较
Similar Compounds
- Potassium (2-(trimethylsilyl)ethoxy)methyltrifluoroborate
- Potassium (2-(methoxyethoxy)methyltrifluoroborate
- Potassium (2-(ethoxyethoxy)methyltrifluoroborate
Uniqueness
Potassium 2-(2-allyloxyethoxy)methyltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its stability and ease of handling make it a valuable reagent in various synthetic applications, offering advantages over other boronic acid derivatives .
属性
IUPAC Name |
potassium;trifluoro(2-prop-2-enoxyethoxymethyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O2.K/c1-2-3-11-4-5-12-6-7(8,9)10;/h2H,1,3-6H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCPANVBKAZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCC=C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














